molecular formula C13H11N3S2 B14009031 3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile CAS No. 74013-15-3

3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile

Katalognummer: B14009031
CAS-Nummer: 74013-15-3
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: JUPAVQPPAQADQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, benzylideneamino, methylsulfanyl, and carbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-methylthiophene-2-carbonitrile with benzaldehyde in the presence of a suitable catalyst to form the benzylideneamino derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and kinetics, allowing for the scalable synthesis of the compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylideneamino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-4-(1-amino-2-cyanovinyl)furazan: A compound with similar functional groups but a different heterocyclic core.

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with a furazan ring and similar substituents.

Uniqueness

3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is unique due to its specific combination of functional groups and the thiophene core, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

74013-15-3

Molekularformel

C13H11N3S2

Molekulargewicht

273.4 g/mol

IUPAC-Name

3-amino-4-(benzylideneamino)-5-methylsulfanylthiophene-2-carbonitrile

InChI

InChI=1S/C13H11N3S2/c1-17-13-12(11(15)10(7-14)18-13)16-8-9-5-3-2-4-6-9/h2-6,8H,15H2,1H3

InChI-Schlüssel

JUPAVQPPAQADQB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C(=C(S1)C#N)N)N=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.